REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]2[C:14](=[O:15])[C:13]3=[C:16]([N+:20]([O-])=O)[CH:17]=[CH:18][CH:19]=[C:12]3[C:11]2=[O:23])=[CH:4][CH:3]=1.C(O)C.C(O)(=O)C.[H][H]>[C].[Pd].CO>[NH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:12]2[C:11]([N:10]([CH2:9][CH2:8][C:5]3[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=3)[C:14](=[O:15])[C:13]=12)=[O:23] |f:4.5|
|
Name
|
N-[2-(4-hydroxyphenyl)ethyl]-3-nitrophthalimide
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCN1C(C=2C(C1=O)=C(C=CC2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Palladium-carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography on silica gel (chloroform/methanol=50/1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(=O)N(C2=O)CCC2=CC=C(C=C2)O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 24.1% | |
YIELD: CALCULATEDPERCENTYIELD | 24.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |